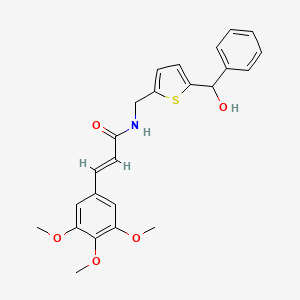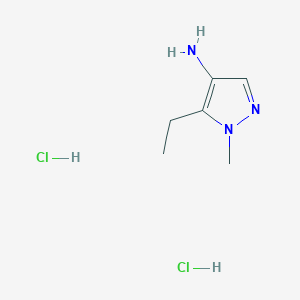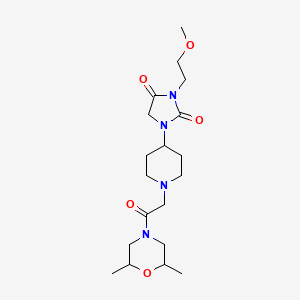
1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H32N4O5 and its molecular weight is 396.488. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione and its derivatives have shown potential in cancer research. Kumar et al. (2013) reported the synthesis of piperazine-2,6-dione derivatives, which exhibited significant anticancer activity. This suggests a potential application of this compound in developing anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Antioxidant Properties
Gouda (2012) synthesized derivatives of the compound and evaluated their antioxidant properties. Some derivatives exhibited promising antioxidant activities, indicating the compound's relevance in antioxidant research (Gouda, 2012).
Potential in Diabetes Treatment
Oguchi et al. (2000) explored the synthesis of imidazopyridine thiazolidine-2,4-diones from related pyridines, revealing its significance in the development of novel hypoglycemic compounds. This highlights the compound's application in diabetes research and treatment (Oguchi, Wada, Honma, Tanaka, Kaneko, Sakakibara, Ohsumi, Serizawa, Fujiwara, Horikoshi, & Fujita, 2000).
Anti-arrhythmic Potential
Pękala et al. (2005) investigated derivatives of imidazolidine-2,4-dione for their effects on electrocardiograms, revealing potential anti-arrhythmic properties. This research opens avenues for its use in cardiovascular disorders (Pękala, Stadnicka, Broda, Zygmunt, Filipek, & Kieć‐Kononowicz, 2005).
Inhibition of Cancer Efflux Pump ABCB1
Żesławska et al. (2019) found that certain imidazolidin-2,4-dione derivatives effectively inhibit the ABCB1 cancer efflux pump. This discovery is crucial for cancer therapy, particularly in overcoming multidrug resistance in cancer cells (Żesławska, Kincses, Spengler, Nitek, Tejchman, & Handzlik, 2019).
Antibacterial Properties
Vartale et al. (2008) synthesized derivatives that showed antibacterial activity, indicating its potential in developing new antibacterial agents (Vartale, Bhosale, V.Khansole, Jadhav, & Patwari, 2008).
Eigenschaften
IUPAC Name |
1-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O5/c1-14-10-21(11-15(2)28-14)17(24)12-20-6-4-16(5-7-20)23-13-18(25)22(19(23)26)8-9-27-3/h14-16H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCAWYFPVQVXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

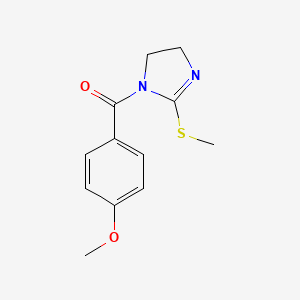
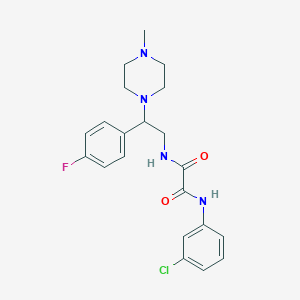
![1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2974548.png)

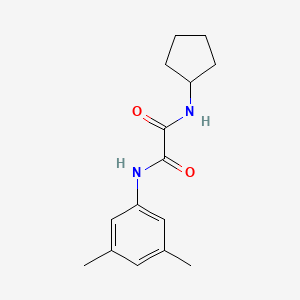
![Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2974552.png)
![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
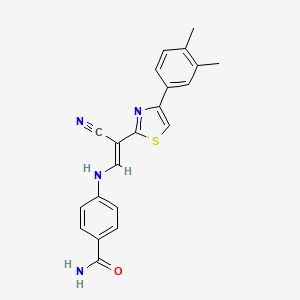
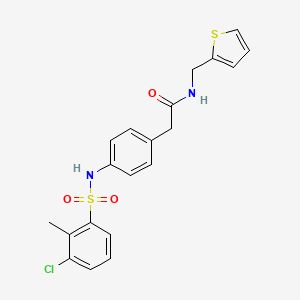
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
